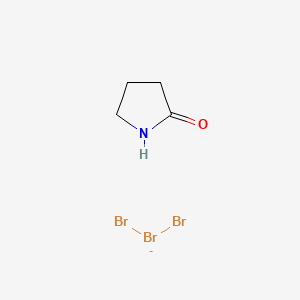

Pyrrolidone hydrotribromide

Description

2-Pyrrolidinone is a natural product found in Ascochyta medicaginicola, Microtropis japonica, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJBEVLQSNELDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24968-97-6, Array | |

| Record name | 2-Pyrrolidone homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24968-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027246 | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline], Solid, LIGHT YELLOW LIQUID. | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg, 245 °C | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

265 °F (129 °C) (open cup), 129 °C o.c. | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in alcohol, ether, benzene, chloroform, carbon disulfide, Infinitely soluble in water, 1000 mg/mL at 20 °C, Solubility in water: good | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.116 @ 25 °C, Relative density (water = 1): 1.1 | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00949 [mmHg], 9.49X10-3 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | 2-Pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALS FROM COLD PETROLEUM ETHER, Light yellow liquid | |

CAS No. |

616-45-5, 22580-55-8 | |

| Record name | 2-Pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen tribromide, compound with pyrrolidin-2-one (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022580558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKL5D39EOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

25.0 °C, 23 °C, 25 °C | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Dawn of a Selective Brominating Agent: The History and Discovery of Pyrrolidone Hydrotribromide

For researchers, scientists, and professionals in drug development, the quest for selective and efficient reagents is a perpetual endeavor. One such reagent that has carved a niche in synthetic organic chemistry is Pyrrolidone Hydrotribromide (PHT). This in-depth guide explores the history of its discovery, detailing the seminal work that introduced this versatile brominating agent to the scientific community.

A New Reagent for Selective Bromination

The story of this compound begins in 1969 with a communication in the Canadian Journal of Chemistry by D. V. C. Awang and Saul Wolfe.[1] In their paper titled "this compound: a brominating agent with selectivity for ketones," they introduced a novel reagent, which they described as a "pyrrolidone-bromine complex" with the proposed formula (pyrrolidone)₃·HBr₃.[1]

Prior to this discovery, the selective bromination of ketones in the presence of other reactive functional groups, such as olefins, posed a significant challenge for synthetic chemists. Awang and Wolfe's work demonstrated that PHT exhibited a remarkable selectivity for the α-bromination of ketones over olefins and enol acetates.[1] This discovery was a significant step forward, offering a new tool for the controlled and predictable modification of complex organic molecules.

The Initial Synthesis and Characterization

While the 1969 publication by Awang and Wolfe stands as the formal introduction of this compound, the detailed experimental protocol for its preparation was presented within this seminal work. The synthesis is a relatively straightforward acid-base reaction followed by the addition of bromine.

Experimental Protocol: Synthesis of this compound

The original method for the preparation of this compound as described by Awang and Wolfe is as follows:

Materials:

-

2-Pyrrolidone

-

Hydrobromic acid (48%)

-

Bromine

-

Tetrahydrofuran (B95107) (THF)

Procedure:

-

A solution of 2-pyrrolidone in tetrahydrofuran was treated with an equimolar amount of 48% hydrobromic acid.

-

To this solution of pyrrolidinium (B1226570) hydrobromide, a stoichiometric amount of bromine was added.

-

The resulting mixture was then concentrated to afford the crystalline this compound.

The structure of the complex was proposed to be a tribromide salt of the protonated pyrrolidone.

Quantitative Analysis of Selectivity

A key contribution of Awang and Wolfe's 1969 paper was the quantitative demonstration of PHT's selectivity. They conducted competitive bromination reactions to establish the relative reactivity of different functional groups towards their new reagent.

| Substrate 1 | Substrate 2 | Brominating Agent | Solvent | Relative Reactivity (Substrate 1 vs. Substrate 2) |

| Ketone | Olefin | PHT | Tetrahydrofuran | Ketone >> Olefin |

| Ketone | Enol Acetate | PHT | Tetrahydrofuran | Ketone > Enol Acetate |

| Olefin | Enol Acetate | PHT | Tetrahydrofuran | Olefin > Enol Acetate |

Table 1: Summary of the relative reactivity of ketones, olefins, and enol acetates towards bromination with this compound (PHT) in tetrahydrofuran, as reported by Awang and Wolfe (1969).

The results clearly indicated that ketones were significantly more reactive towards PHT than either olefins or enol acetates, highlighting the synthetic utility of this new reagent.

Visualizing the Synthesis and Proposed Structure

To better understand the formation of this compound, a logical workflow and the proposed structure can be visualized.

The discovery of this compound by Awang and Wolfe in 1969 marked a significant advancement in the field of synthetic organic chemistry. Their work provided a new, selective, and easy-to-prepare reagent for the α-bromination of ketones. The foundational experimental protocols and quantitative data they reported have paved the way for the widespread adoption and further development of this important synthetic tool in both academic and industrial research.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pyrrolidone Hydrotribromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidone hydrotribromide (PHT), a stable, crystalline, non-hygroscopic, and orange-red solid, serves as a versatile and selective brominating agent in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of PHT. It includes a reproducible experimental protocol for its preparation, in-depth analysis of its spectral properties through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and an evaluation of its thermal stability via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The presented data, summarized in structured tables and visualized through diagrams, offers valuable insights for researchers and professionals in drug development and organic chemistry, facilitating the effective and safe utilization of this important reagent.

Introduction

This compound, with the chemical formula (C₄H₇NO)₃·HBr₃, is a complex of three 2-pyrrolidone molecules with hydrotribromic acid. It has gained significant attention as a solid source of bromine, offering advantages over the direct use of hazardous liquid bromine. Its high selectivity for the bromination of ketones over olefins makes it a particularly valuable reagent in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide aims to provide a thorough understanding of the synthesis and key characteristics of PHT to support its application in research and development.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-pyrrolidone with bromine, typically generated in situ from the reaction of an acid and an oxidizing agent in the presence of a bromide source. A common and effective method involves the use of hydrobromic acid and hydrogen peroxide.

Experimental Protocol

Materials:

-

2-Pyrrolidinone (B116388) (C₄H₇NO)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Deionized water

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pyrrolidinone in a minimal amount of deionized water.

-

Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add hydrobromic acid to the stirred solution.

-

From the dropping funnel, add hydrogen peroxide dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The appearance of an orange-red precipitate indicates the formation of PHT.

-

After the complete addition of hydrogen peroxide, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Collect the orange-red crystalline solid by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials and by-products.

-

Dry the product under vacuum to obtain this compound.

Yield: The typical yield for this reaction is in the range of 85-95%.

Synthesis Workflow

Characterization of this compound

The synthesized this compound can be thoroughly characterized using various analytical techniques to confirm its structure, purity, and thermal properties.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value |

| Appearance | Orange to dark red crystalline powder |

| Molecular Formula | (C₄H₇NO)₃·HBr₃ |

| Molecular Weight | 496.03 g/mol |

| Melting Point | 88-90 °C |

| CAS Number | 22580-55-8 |

Table 1: Physical Properties of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of PHT. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum of PHT is expected to show signals corresponding to the protons of the 2-pyrrolidone ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | Quintet | 2H | -CH₂- (Position 4) |

| ~2.4 | Triplet | 2H | -CH₂-C=O (Position 3) |

| ~3.3 | Triplet | 2H | -N-CH₂- (Position 5) |

| ~7.5 | Broad Singlet | 1H | N-H |

Table 2: ¹H NMR Spectral Data of this compound.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the 2-pyrrolidone moiety.

| Chemical Shift (ppm) | Assignment |

| ~18 | -CH₂- (Position 4) |

| ~31 | -CH₂-C=O (Position 3) |

| ~42 | -N-CH₂- (Position 5) |

| ~175 | C=O (Position 2) |

Table 3: ¹³C NMR Spectral Data of this compound.

FTIR spectroscopy is used to identify the functional groups present in PHT. The spectrum is typically recorded using a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Strong, Broad | N-H stretching |

| ~2800-3000 | Medium | C-H stretching (aliphatic) |

| ~1650-1700 | Strong, Sharp | C=O stretching (amide I) |

| ~1400-1500 | Medium | C-H bending |

Table 4: FTIR Spectral Data of this compound.

Thermal Analysis

Thermal analysis provides insights into the thermal stability and decomposition behavior of PHT.

TGA measures the change in mass of a sample as a function of temperature. The TGA thermogram of PHT is expected to show a significant weight loss corresponding to its decomposition. The onset of decomposition typically occurs above its melting point, indicating good thermal stability at ambient temperatures. The decomposition likely involves the loss of bromine and the degradation of the pyrrolidone rings.

DSC measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram of PHT will show a sharp endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed, corresponding to the decomposition of the compound.

| Analysis Technique | Observation | Interpretation |

| TGA | Significant weight loss above 100 °C | Decomposition of the compound |

| DSC | Sharp endothermic peak at 88-90 °C | Melting of the crystalline solid |

| Exothermic events at higher temperatures | Decomposition processes |

Table 5: Thermal Analysis Data of this compound.

Characterization Workflow

Safety and Handling

This compound is a brominating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Store PHT in a cool, dry, and dark place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol offers a reliable method for its preparation, while the comprehensive spectroscopic and thermal analysis data serves as a valuable reference for its identification and quality control. The structured presentation of data and visual workflows are intended to assist researchers and professionals in the effective and safe application of this important brominating agent in their synthetic endeavors.

physical and chemical properties of Pyrrolidone hydrotribromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidone hydrotribromide (PHT), a stable, crystalline solid, serves as a highly selective brominating agent for ketones. This technical guide provides a detailed overview of its physical and chemical properties, applications in organic synthesis, and safety and handling protocols. The information is presented to support its use in research and development, particularly within the pharmaceutical industry where it is a key intermediate in the synthesis of compounds such as Silodosin.[1][2] This document consolidates available data on its molecular structure, reactivity, and spectral characteristics, offering a valuable resource for chemical professionals.

Introduction

This compound, systematically named 2-pyrrolidinone (B116388) hydrotribromide, is an organic compound that has gained prominence as a specialized reagent in organic synthesis. Its primary utility lies in its ability to selectively brominate ketones at the α-position, a crucial transformation in the synthesis of many pharmaceutical and fine chemical products.[3][4] As a solid, PHT offers advantages in handling and safety over liquid bromine.

Physical and Chemical Properties

This compound is an orange to dark red crystalline solid.[1][2] It is recognized for its stability under normal storage conditions. A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂Br₃N₃O₃ | [5] |

| Molecular Weight | 496.03 g/mol | |

| Appearance | Orange to dark red crystalline solid | [1][2] |

| Melting Point | 88-90 °C | |

| Solubility | Very soluble in alcohol, ether, benzene, chloroform, and carbon disulfide. Infinitely soluble in water. Soluble in THF, dioxane, and DMSO. | [6] |

| CAS Number | 22580-55-8 | [7] |

| InChI | InChI=1S/3C4H7NO.Br2.BrH/c36-4-2-1-3-5-4;1-2;/h31-3H2,(H,5,6);;1H | [5] |

| InChIKey | KEWCNOMRTUONNX-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1CC(=O)NC1.C1CC(=O)NC1.C1CC(=O)NC1.Br.BrBr | [5] |

Synthesis and Purification

Synthesis of this compound

A plausible synthetic pathway is illustrated in the diagram below.

Caption: Conceptual reaction scheme for the synthesis of this compound.

Purification

Recrystallization is a standard method for the purification of solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrrolidone-based compounds, polar solvents such as alcohols (methanol, ethanol) or a mixed solvent system like methanol/water or acetone/water can be effective.[8] Given PHT's solubility profile, recrystallization from a suitable solvent system would be the primary method of purification.

Reactivity and Applications

The principal application of this compound is as a selective agent for the α-bromination of ketones.[3][4] This selectivity is particularly valuable when other functional groups that are sensitive to bromination, such as alkenes, are present in the molecule. The solid nature of PHT allows for easier handling and more precise control over the stoichiometry of the reaction compared to using liquid bromine.

Mechanism of Selective α-Bromination of Ketones

The selective bromination of ketones by PHT is understood to proceed via the slow, controlled release of bromine. The generally accepted mechanism for the acid-catalyzed α-bromination of a ketone involves the formation of an enol intermediate, which then acts as a nucleophile to attack the electrophilic bromine.

The reaction mechanism can be visualized as a multi-step process:

References

Pyrrolidone Hydrotribromide (PHTB): A Technical Guide to its Mechanism of Action in Bromination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolidone hydrotribromide (PHTB), a stable, solid complex of pyrrolidone and bromine, serves as a versatile and selective brominating agent in organic synthesis. Its primary mechanism of action involves the controlled in-situ release of molecular bromine (Br₂), which then acts as the electrophile in various bromination reactions. This controlled release mitigates the hazards associated with handling elemental bromine directly. PHTB demonstrates high selectivity, particularly for the α-bromination of ketones over alkenes, making it a valuable reagent in complex molecule synthesis.[1][2][3] This guide details the core mechanisms, provides quantitative data on its applications, outlines experimental protocols, and presents visual diagrams of the reaction pathways and workflows.

Core Mechanism of Action

The efficacy of PHTB as a brominating agent stems from its ability to exist in equilibrium with a low concentration of molecular bromine in solution.[1][3] This characteristic is crucial for its selectivity. The complex, often represented as (Pyrrolidone)₃·HBr₃, acts as a solid carrier for bromine, enhancing safety and handling.[2][3]

The fundamental process involves two key stages:

-

Bromine Release: PHTB dissolves in a suitable solvent and establishes an equilibrium that slowly releases molecular bromine (Br₂), the active brominating species. This low equilibrium concentration is believed to be the reason for its enhanced selectivity compared to using liquid bromine directly.[1][3]

-

Electrophilic Attack: The released Br₂ molecule acts as an electrophile, reacting with various nucleophilic substrates through distinct mechanistic pathways.

dot

Caption: General mechanism of PHTB-mediated bromination.

Bromination of Alkenes

The reaction with alkenes proceeds via an electrophilic addition mechanism. The π-bond of the alkene attacks the bromine molecule, forming a cyclic bromonium ion intermediate. Subsequent backside attack by the bromide ion (Br⁻) results in the anti-addition of bromine across the double bond.[4]

dot

Caption: Mechanism of electrophilic addition to alkenes.

Bromination of Ketones

PHTB shows a remarkable selectivity for brominating ketones at the α-position, often in the presence of other sensitive functional groups like alkenes.[1][2][3] The reaction proceeds through an enol or enolate intermediate. Under acidic conditions (often inherent to PHTB which is a hydrotribromide), the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine.

Bromination of Aromatic Compounds

For electron-rich aromatic compounds, PHTB facilitates electrophilic aromatic substitution. The aromatic ring acts as a nucleophile, attacking the bromine molecule to form a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step restores aromaticity and yields the brominated aromatic product. The reaction rate and success can be enhanced by the addition of an oxidizing agent like aqueous hydrogen peroxide.[5]

Quantitative Data Summary

PHTB has been employed in the bromination of various substrates. The following tables summarize representative quantitative data from the literature.

Table 1: α-Bromination of Flavanones

| Substrate | Brominating Agent | Solvent | Time (h) | Conversion (%) | Reference |

| 6-Methoxyflavanone | PHTB | Ethyl Acetate (B1210297) | 24 | 88 | [6] |

| Flavanone | PHTB | Ethyl Acetate | 24 | 93 | [7] |

Data extracted from screening reactions of various brominating agents. Conversion was calculated from HPLC-UV traces.[6]

Table 2: Bromination of Aromatic Compounds with N-methylpyrrolidin-2-one hydrotribromide (MPHT) and H₂O₂

| Substrate | Time (min) | Yield (%) | Reference |

| Anisole | 10 | 95 | [5] |

| Acetanilide | 10 | 98 | [5] |

| Phenol | 15 | 92 | [5] |

MPHT is a derivative of PHTB. The addition of H₂O₂ was found to significantly enhance reaction rates and yields.[5]

Experimental Protocols

General Protocol for α-Bromination of a Ketone

This protocol is a generalized procedure based on common laboratory practices for using PHTB.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran, ethyl acetate, or chloroform) under ambient atmosphere.

-

Reagent Addition: Add this compound (PHTB) (1.0-1.2 eq.) to the solution portion-wise over 5-10 minutes at room temperature or 0 °C to control any initial exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃) to neutralize any remaining bromine.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure α-brominated ketone.

dot

Caption: Standard experimental workflow for PHTB bromination.

Protocol for Bromination of Stilbene (In-situ Bromine Generation)

This protocol demonstrates a safer alternative where bromine is generated in situ from HBr and an oxidant, a principle related to the controlled release from PHTB.

-

Setup: To a flask containing (E)-stilbene (1.0 eq.) in ethanol, fit a reflux condenser.[9]

-

Reagent Addition: Add concentrated hydrobromic acid (HBr) through the condenser, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).[9]

-

Reflux: Heat the mixture to reflux with stirring for approximately 20-30 minutes.[9]

-

Isolation: Cool the reaction flask to room temperature, then place it in an ice bath to maximize crystallization of the product.[9]

-

Work-up: Neutralize the excess acid by adding a saturated solution of sodium bicarbonate.[9]

-

Purification: Isolate the crude solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry to obtain the dibrominated product.[9]

Conclusion

This compound is an effective, selective, and safer alternative to elemental bromine for a variety of bromination reactions critical to research and drug development. Its mechanism, centered on the controlled release of bromine, allows for high yields and selectivity, particularly in the α-bromination of ketones. The solid nature of the reagent simplifies handling and improves laboratory safety. The provided protocols and data serve as a foundational guide for professionals utilizing this versatile reagent in organic synthesis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO1993002036A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

theoretical studies on Pyrrolidone hydrotribromide reactivity

An In-depth Technical Guide to the Theoretical Reactivity of Pyrrolidone Hydrotribromide

Introduction

This compound (PHTB), with the general formula (C₄H₇NO)₃·HBr₃, is a stable, crystalline solid that has emerged as a highly selective and convenient brominating agent in organic synthesis.[1] Unlike liquid bromine, PHTB is easier to handle, non-volatile, and allows for precise stoichiometric control, making it a safer and more practical alternative.[1] Its most notable characteristic is its remarkable selectivity for the α-bromination of ketones over the bromination of olefins, a feature that has garnered significant interest for applications in fine chemical and pharmaceutical synthesis.[2][3]

This technical guide provides a comprehensive overview of the theoretical underpinnings of PHTB's reactivity. By integrating findings from computational studies on analogous tribromide reagents and established principles of reaction mechanisms, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the factors governing PHTB's behavior and selectivity. This document details proposed reaction pathways, presents quantitative data from relevant theoretical models, and provides exemplary experimental protocols.

Theoretical Framework of PHTB Reactivity

The Active Brominating Species

While PHTB can be considered a complex of 2-pyrrolidone and the hydrotribromide anion (HBr₃⁻), theoretical studies on similar quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBABr₃), suggest that the active brominating species is not the free tribromide anion. Quantum mechanics (QM) modeling indicates that the undissociated ion pair, where the cation is closely associated with the tribromide anion, is the more likely electrophile. The LUMO (Lowest Unoccupied Molecular Orbital) energy of the free Br₃⁻ anion is calculated to be too high for it to be an effective brominating agent in room-temperature reactions. In contrast, the association with the cation lowers the LUMO energy, enhancing its electrophilicity.

For PHTB, the active species is likely a complex where the protonated pyrrolidone cation interacts with the Br₃⁻ anion. This interaction polarizes the Br-Br bonds within the tribromide unit, creating a more potent electrophilic bromine source poised for reaction.

Basis of Selectivity: Ketone Enol vs. Alkene Bromination

The pronounced selectivity of PHTB for ketones over alkenes can be attributed to the differing mechanisms of bromination for these two functional groups.[2][3]

-

Ketone Bromination: The α-bromination of ketones typically proceeds through an enol or enolate intermediate. Under neutral or acidic conditions (the "H" in PHTB provides a proton), the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol is a soft nucleophile that readily attacks the electrophilic bromine of the PHTB complex. This reaction pathway is kinetically favorable and generally has a lower activation energy.

-

Alkene Bromination: The bromination of an alkene is a classic electrophilic addition reaction. The π-bond of the alkene attacks the electrophilic bromine to form a cyclic bromonium ion intermediate, which is then opened by a nucleophile (Br⁻). While this reaction is facile with molecular bromine (Br₂), it is significantly slower with bulky, less electrophilic reagents like PHTB. The large steric profile of the PHTB complex likely disfavors the formation of the bridged bromonium ion transition state with an olefin.

Computational studies have shown that in nonpolar solvents, the enol of a ketone can react with molecular bromine orders of magnitude faster than an alkene does.[3] PHTB is thought to provide a low equilibrium concentration of bromine, which further amplifies this inherent kinetic preference for enol bromination.[3]

Quantitative Theoretical Data

Table 1: Calculated Parameters for the Bromination Reaction with an Analogous Tribromide Reagent

| Parameter | Value | Method/System | Source |

| Estimated Activation Energy | ~25 kcal/mol | QM Modeling (TMA-Br₃) | |

| LUMO Energy (Free Br₃⁻) | 3.07 eV | QM Calculation | |

| LUMO Energy (TMA-Br₃ Complex) | -0.34 eV | QM Calculation |

Note: TMA (tetramethylammonium) was used as a computational simplification for the tetrabutylammonium cation. This data is presented as an approximation for the reactivity of PHTB.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to PHTB reactivity.

Mechanism of Ketone α-Bromination

The bromination of a ketone by PHTB is initiated by the acid-catalyzed formation of an enol intermediate. The enol then acts as a nucleophile, attacking the electrophilic bromine of the PHTB complex.

References

Spectroscopic Characterization of Pyrrolidone Hydrotribromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyrrolidone hydrotribromide (PHT), a versatile brominating agent. Due to the limited availability of directly published experimental spectra for the complex, this guide presents representative data based on the well-characterized spectroscopic features of 2-pyrrolidone, with anticipated modifications resulting from the formation of the hydrotribromide complex. This information is intended to support researchers in the identification and characterization of this important reagent.

Data Presentation

The following tables summarize the representative spectroscopic data for this compound.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-8.5 | br s | 1H | N-H |

| ~3.4-3.6 | t | 2H | -CH₂-N- |

| ~2.3-2.5 | t | 2H | -CH₂-C=O |

| ~2.0-2.2 | p | 2H | -CH₂-CH₂-CH₂- |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The N-H proton is expected to be significantly deshielded and broadened due to its interaction with the hydrotribromide anion.

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~177-179 | C=O |

| ~45-47 | -CH₂-N- |

| ~30-32 | -CH₂-C=O |

| ~17-19 | -CH₂-CH₂-CH₂- |

Note: The carbonyl carbon is expected to show a slight downfield shift upon complexation.

Table 3: Representative Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Strong, Broad | N-H Stretch |

| ~2850-2960 | Medium | C-H Stretch |

| ~1680-1700 | Strong | C=O Stretch (Amide I) |

| ~1400-1500 | Medium | C-N Stretch / N-H Bend (Amide II) |

Note: The N-H stretching vibration is expected to be broadened and shifted to a lower frequency due to hydrogen bonding with the tribromide anion. The carbonyl stretch may also exhibit a slight shift.

Table 4: Representative Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Possible Assignment |

| 85 | 100 | [C₄H₇NO]⁺ (Molecular ion of 2-pyrrolidone) |

| 56 | 60 | [C₃H₄O]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

Note: Under typical EI-MS conditions, the PHT complex is expected to dissociate, leading to the observation of the mass spectrum of 2-pyrrolidone. The tribromide anion (Br₃⁻) would not be observed in positive ion mode.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2-pyrrolidone with hydrobromic acid and bromine.

-

Materials: 2-pyrrolidone, hydrobromic acid (48%), bromine, and a suitable solvent (e.g., glacial acetic acid).

-

Procedure:

-

Dissolve 2-pyrrolidone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Slowly add hydrobromic acid to the solution while stirring.

-

In a separate container, prepare a solution of bromine in the same solvent.

-

Add the bromine solution dropwise to the cooled pyrrolidone-HBr mixture with continuous stirring.

-

The reaction mixture is typically stirred for a few hours at a low temperature.

-

The resulting precipitate of this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted bromine, and dried under vacuum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Filter the solution through a pipette with a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.[3]

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

-

Sample Introduction (Direct Insertion Probe - DIP):

-

Load a small amount of the solid this compound sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer.

-

-

Data Acquisition (Electron Ionization - EI):

-

Heat the probe gradually to volatilize the sample into the ion source.

-

Ionize the gaseous sample molecules using a standard electron energy of 70 eV.[4][5][6]

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

Solubility of Pyrrolidone Hydrotribromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pyrrolidone Hydrotribromide

This compound, also known as PVP hydrobromide, is a stable, non-hygroscopic, and crystalline solid. It is a complex of pyrrolidone and hydrogen tribromide. PHT is widely employed as a mild and selective brominating agent, particularly for the bromination of ketones. Its solid nature makes it easier and safer to handle compared to liquid bromine.

The choice of solvent is crucial for any reaction involving PHT, as it influences not only the solubility of the reagent but also the reaction kinetics and selectivity. Understanding the solubility of PHT is therefore a fundamental prerequisite for its effective use in organic synthesis.

Solubility Data

Extensive searches of chemical databases and scientific literature have revealed a consistent lack of specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of this compound in organic solvents. The available information is qualitative, describing the degree of solubility in general terms.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Water | Infinitely soluble[1][2] |

| Alcohol (e.g., Ethanol, Methanol) | Very soluble[1][2] |

| Ether (e.g., Diethyl ether) | Very soluble[1][2] |

| Benzene | Very soluble[1][2] |

| Chloroform | Very soluble[1][2] |

| Carbon Disulfide | Very soluble[1][2] |

This qualitative data suggests that PHT is highly soluble in a range of polar and non-polar organic solvents. The term "very soluble" generally implies that a significant amount of the solute can be dissolved in the solvent. "Infinitely soluble" suggests miscibility. However, for precise reaction control and optimization, quantitative determination of solubility is essential.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This method is based on creating a saturated solution and then determining the mass of the dissolved solid.

Materials:

-

This compound (PHT)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Temperature probe

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed glass vials with airtight caps

-

Filtration apparatus (e.g., Buchner funnel and flask)

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of PHT to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The exact time may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the solid at the bottom.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled glass vial. This step removes any remaining microscopic solid particles.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by:

-

Placing the vial in a drying oven at a temperature below the decomposition point of PHT.

-

Using a rotary evaporator.

-

Placing the vial in a vacuum desiccator.

-

-

Continue the evaporation process until a constant weight of the dried solid is achieved.

-

-

Calculation of Solubility:

-

Weigh the vial containing the dried PHT.

-

The mass of the dissolved PHT is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved PHT.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved PHT / Volume of solvent) x 100

Alternatively, solubility can be expressed in other units such as g/100 g of solvent or mol/L.

-

Safety Precautions:

-

This compound is a brominating agent and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for PHT and the chosen solvent before commencing the experiment.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: A flowchart illustrating the key steps in the gravimetric determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, its qualitative description as "very soluble" in a variety of common solvents provides a useful starting point for its application in organic synthesis. For applications requiring precise concentration control, the experimental protocol outlined in this guide provides a reliable method for determining the exact solubility of PHT. This information is critical for optimizing reaction conditions, improving yields, and ensuring the reproducibility of synthetic procedures. Researchers are encouraged to perform these measurements for their specific solvent systems to gain a more accurate understanding of PHT's behavior.

References

An In-depth Technical Guide on Pyrrolidone Hydrotribromide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of Pyrrolidone Hydrotribromide (PHT), a significant reagent in organic synthesis, particularly in the pharmaceutical industry. While a complete, publicly available crystal structure analysis remains elusive, this document consolidates the existing knowledge on its chemical properties, synthesis, and applications. It further outlines standardized experimental protocols for its preparation and crystallographic analysis, offering a foundational resource for researchers. The guide also addresses the varied molecular formulas reported in the literature and presents a logical workflow for its synthesis and characterization.

Introduction

The molecular formula of this compound has been represented in several ways, including C4H8Br3NO, (C4H7NO)3·HBr3, and C12H22Br3N3O3.[5][6] The most likely structure is a complex of three pyrrolidone molecules with one molecule of hydrotribromic acid, represented as (C4H7NO)3·HBr3, which corresponds to the molecular formula C12H22Br3N3O3.[6]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 22580-55-8 | [1][5] |

| Molecular Formula | (C4H7NO)3·HBr3 | [6] |

| Molecular Weight | 496.03 g/mol | [6] |

| Appearance | Orange to dark red crystalline powder/chunks | [1][5] |

| Melting Point | 88-90 °C | [5] |

| Solubility | Soluble in tetrahydrofuran (B95107) (THF), dioxane, and DMSO. | [6] |

| Storage Temperature | 2-8°C | [5] |

Crystal Structure Data

As of the publication of this guide, a complete, peer-reviewed crystallographic dataset for this compound is not available in the public domain. Searches of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a definitive crystal structure.

For the benefit of researchers who may successfully crystallize and analyze this compound, the following table outlines the essential data points that should be determined and reported.

| Crystallographic Parameter | Expected Data |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P21/c, Pbca, etc. |

| Unit Cell Dimensions | |

| a (Å) | Quantitative value |

| b (Å) | Quantitative value |

| c (Å) | Quantitative value |

| α (°) | Quantitative value |

| β (°) | Quantitative value |

| γ (°) | Quantitative value |

| Volume (ų) | Quantitative value |

| Z (molecules per unit cell) | Integer value |

| Calculated Density (g/cm³) | Quantitative value |

| Selected Bond Lengths (Å) | e.g., Br-Br, N-C, C=O |

| Selected Bond Angles (°) | e.g., Br-Br-Br, C-N-C |

| Selected Torsion Angles (°) | e.g., C-C-C-C in the pyrrolidone ring |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and crystallographic analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

This protocol describes a general method for the preparation of this compound from 2-pyrrolidone, hydrobromic acid, and bromine.

Materials:

-

2-Pyrrolidone

-

Hydrobromic acid (48% aqueous solution)

-

Bromine

-

Dichloromethane (B109758) (or another suitable solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of 2-pyrrolidone in dichloromethane.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add one molar equivalent of 48% hydrobromic acid to the cooled solution using a dropping funnel.

-

In a separate container, prepare a solution of one molar equivalent of bromine in dichloromethane.

-

Add the bromine solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

After the addition is complete, continue to stir the mixture for an additional 1-2 hours at the same temperature.

-

The resulting orange-red precipitate is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final this compound crystals.

Single Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of dichloromethane and hexane, or tetrahydrofuran)

-

Small glass vials or test tubes

-

Parafilm or vial caps

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature.

-

Filter the warm solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

For slower crystallization, the vial can be loosely covered with parafilm (with a few pinholes) and left undisturbed in a location free from vibrations.

-

Alternatively, the vial can be placed in a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Monitor the vials over several days for the formation of well-defined single crystals.

X-ray Diffraction Data Collection and Structure Refinement

This section outlines a general workflow for the analysis of a suitable single crystal.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Procedure:

-

Select a high-quality single crystal of appropriate size and mount it on the goniometer head of the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial unit cell determination.

-

Collect the full diffraction data set by rotating the crystal through a series of angles.

-

Process the collected data, including integration of the reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the Synthesis and Characterization of this compound.

Conclusion

This compound is an important and widely used reagent in organic chemistry. While its utility as a selective brominating agent is well-documented, a detailed public record of its crystal structure is currently lacking. This guide has synthesized the available information on its properties and provided standardized protocols for its synthesis and crystallographic analysis to aid researchers in further investigating this compound. The elucidation of its precise three-dimensional structure would be a valuable contribution to the field, providing deeper insights into its reactivity and stability.

References

Thermochemical Analysis of Pyrrolidone Hydrotribromide: A Technical Guide

Introduction

Pyrrolidone hydrotribromide (PHT), a complex of pyrrolidone, hydrogen bromide, and bromine, is a versatile and selective brominating agent. A thorough understanding of its thermochemical properties is paramount for ensuring safe handling, optimizing reaction conditions, and for the development of robust chemical processes. This technical guide details the key experimental methodologies for the thermochemical characterization of PHT and presents illustrative data from analogous compounds.

Core Thermochemical Parameters and Experimental Methodologies

The primary thermochemical parameters of interest for a reactive compound like PHT include its enthalpy of formation, thermal stability, and decomposition kinetics. The following experimental techniques are central to determining these properties.

1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the thermal stability, melting point, and enthalpies of phase transitions of a material.[1][2] For PHT, DSC analysis would reveal its melting point and any decomposition events as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, tin).[3]

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) to prevent oxidative degradation.[4]

-

Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks. The onset temperature of the decomposition peak indicates the temperature at which the material begins to degrade. The area under the peak is proportional to the enthalpy change of the event.

Illustrative Data: For N-bromosuccinimide (NBS), a related brominating agent, the melting point is reported to be in the range of 173–176°C, with decomposition occurring at these temperatures.[5] A DSC scan of PHT would be expected to show a melting endotherm followed by an exothermic decomposition peak.

2. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[6] It is used to determine the thermal stability and to study the decomposition profile of a material.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample of PHT (typically 5-10 mg) is placed in a tared TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument's balance is calibrated.

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. A plot of mass versus temperature (the TGA curve) reveals the temperatures at which decomposition occurs and the extent of mass loss at each stage. The derivative of the TGA curve (the DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rate.

3. Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance.[7][8] From the enthalpy of combustion, the standard enthalpy of formation can be calculated. This is a crucial, albeit experimentally demanding, technique for characterizing the energetic properties of a compound.

Experimental Protocol: Bomb Calorimetry

-